molecular formula C3H7NO2<br>CH3CHNO2CH3<br>C3H7NO2 B154153 2-Nitropropane CAS No. 79-46-9

2-Nitropropane

Cat. No.: B154153
CAS No.: 79-46-9
M. Wt: 89.09 g/mol
InChI Key: FGLBSLMDCBOPQK-UHFFFAOYSA-N
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Description

2-Nitropropane can be converted to mutagenic metabolites by human SULT1A1.
This compound is a synthetic, flammable, colorless liquid that is slightly soluble in water, and miscible with most aromatic hydrocarbons, ketones, esters, ethers and the lower carboxylic acids. It is used primarily both as a chemical intermediate and as a solvent for numerous commercial products. This compound is also used as a component of explosives and propellants, and in fuels for internal combustion engines. The primary routes of potential human exposure to this compound are dermal contact, inhalation, and ingestion. Contact with this compound can cause irritation of the eyes and skin. Acute inhalation exposure to low levels of this compound vapors can result in irritation of the respiratory tract. Breathing higher levels of this chemical may cause anorexia, nausea, vomiting and diarrhea. It is reasonably anticipated to be a human carcinogen. (NCI05)
This compound appears as colorless liquid with a mild fruity odor. May float on or sink in water. (USCG, 1999)
This compound is a secondary nitroalkane that is propane in which a hydrogen at position 2 has been replaced by a nitro group. Mainly used as a solvent (b.p. 120℃). It has a role as a hepatotoxic agent, a carcinogenic agent, a polar aprotic solvent and a xenobiotic.

Scientific Research Applications

Oxidative DNA and RNA Damage

2-Nitropropane (2-NP) is a powerful hepatocarcinogen in rats, causing significant increases in oxidative DNA and RNA damage in the liver. This damage includes increased levels of 8-hydroxydeoxyguanosine in DNA and 8-hydroxyguanosine in RNA, suggesting a mechanism of hepatocarcinogenicity through intracellular generation of reactive oxygen species or 2-NP free radicals (Fiala, Conaway, & Mathis, 1989).

Enzymatic Oxidation and Crystal Structure

This compound dioxygenases, enzymes involved in the oxidation of nitroalkanes, contain FMN and FAD. The crystal structure of this enzyme from Pseudomonas aeruginosa, complexed with FMN and this compound, provides insights into the catalytic mechanism of enzymatic oxidation of nitroalkanes (Ha et al., 2006).

DNA Repair Synthesis Induction

This compound induces DNA repair synthesis in rat liver cells, both in vitro and in vivo. This induction is more effective in hepatocytes from male rats and suggests that the formation of hepatocarcinomas by 2-NP is due to the generation of a genotoxic metabolite from liver-specific metabolism (Andrae et al., 1988).

Oxidative Denitrification

This compound undergoes oxidative denitrification in mouse liver microsomes, producing metabolites like nitrite and acetone. The study of its metabolism, especially the difference in metabolism rates between 2-NP and its nitronate, provides insights into hepatocytotoxic potential without a direct correlation (Dayal et al., 1991).

Nucleophilic Reactions

Research on the nucleophilic reactions of 2-bromo-2-nitropropane, a related compound, reveals insights into the behavior of α-halogenated nitroparaffins. The study found that coupling products and substitution reactions are significant, with the formation of various compounds like 2-iodo-2-nitropropane (Chen, 1969).

Nucleic Acid Modification

This compound causes liver DNA and RNA base modifications, including the formation of novel nucleic acid modifications like 2-hydrazinohypoxanthine. This suggests the activation of 2-NP to a reactive species capable of aminating nucleic acids and proteins (Sodum & Fiala, 1998).

Oxidation by Horseradish Peroxidase

Horseradish peroxidase catalyzes the oxidation of this compound, involving hydrogen peroxide and superoxide in the reaction mechanism. This study provides insights into the biochemical pathways of 2-NP oxidation (De Rycker & Halliwell, 1978).

Safety and Hazards

2-NP is a health hazard. It is reasonably anticipated to be a human carcinogen based on studies in animals . It is listed as an IARC Group 2B carcinogen . Avoid exposure, contact with skin and eyes, and inhalation of vapor or mist .

Future Directions

Nitroalkanes such as 2-NP, derived from anthropogenic activities, are hazardous environmental pollutants due to their toxicity and carcinogenic activity . Several organisms express genes that code for enzymes involved in the catabolism of nitroalkanes, offering perspectives for their in vivo and in vitro applications .

Biochemical Analysis

Biochemical Properties

2-Nitropropane interacts with several enzymes, proteins, and other biomolecules. Nitronate monooxygenases (NMOs) are key enzymes in this compound catabolism . These enzymes are involved in defense mechanisms in different organisms . Two types of NMOs have been identified: class I and class II, which differ in structure, catalytic efficiency, and preferred substrates .

Cellular Effects

This compound has been reported to produce liver necrosis and hepatocarcinoma in rats . It upregulates serum AST and ALT activities, as well as hepatic TNF-α, IL-6, and MDA levels and the expression of vascular endothelial growth factor (VEGF) and caspase-3 .

Molecular Mechanism

The molecular mechanism of this compound involves the oxidation of nitronates to their corresponding carbonyl compounds and nitrite . This process is catalyzed by nitronate monooxygenases (NMOs), which are key enzymes in nitroalkane catabolism .

Temporal Effects in Laboratory Settings

This compound has been in use for over 40 years, but there are very few data on long-term effects . It has been reported that this compound is a confirmed carcinogen in laboratory rats .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been reported that this compound is a potent hepatocarcinogen, linked to leukemia and non-Hodgkin’s lymphoma .

Metabolic Pathways

This compound is involved in the catabolism of nitroalkanes, a process catalyzed by nitronate monooxygenases (NMOs) . These enzymes are key in the biochemical reactions involving this compound .

Transport and Distribution

This compound is highly mobile in the natural environment. Since it is slightly water-soluble, slightly adsorbed by sediment, slightly bioaccumulated, and evaporates readily into the atmosphere, it will be distributed in both air and water .

Properties

IUPAC Name

2-nitropropane
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InChI

InChI=1S/C3H7NO2/c1-3(2)4(5)6/h3H,1-2H3
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InChI Key

FGLBSLMDCBOPQK-UHFFFAOYSA-N
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Canonical SMILES

CC(C)[N+](=O)[O-]
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Molecular Formula

C3H7NO2, Array
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DSSTOX Substance ID

DTXSID6020981
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Molecular Weight

89.09 g/mol
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Physical Description

2-nitropropane appears as colorless liquid with a mild fruity odor. May float on or sink in water. (USCG, 1999), Liquid, Colorless liquid with a pleasant, fruity odor; [NIOSH], COLOURLESS OILY LIQUID., Colorless liquid with a pleasant, fruity odor.
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Boiling Point

248.5 °F at 760 mmHg (NTP, 1992), 120.2 °C, 120 °C, 249 °F
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Flash Point

75 °F (NTP, 1992), 75 °F, 24 °C (75 °F)(closed cup), 39 °C (closed cup), 24 °C (open cup), 38 °C (open cup) /from table/, 24 °C c.c.
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Solubility

greater than or equal to 0.1 mg/mL at 66 °F (NTP, 1992), Soluble in chloroform, Miscible with most aromatic hydrocarbons, ketones, esters, ethers, and the lower carboxylic acids, In water, 1.70X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 1.7, 2%
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Density

0.99 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9821 g/cu cm at 25 °C, Relative density (water = 1): 0.99, 0.99
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Vapor Density

3.06 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.06 (Air= 1), Relative vapor density (air = 1): 3.1, 3.06
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Vapor Pressure

12.9 mmHg at 68 °F (NTP, 1992), 17.2 [mmHg], 1.72X10+1 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 1.7, 13 mmHg
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Mechanism of Action

...To clarify the mechanism of carcinogenesis by 2-NP, we investigated DNA damage by 2-NP metabolites, N-isopropylhydroxylamine (IPHA) and hydroxylamine-O-sulfonic acid (HAS), using 32P-5'-end-labelled DNA fragments obtained from genes that are relevant to human cancer. In the presence of Fe(III) EDTA, both IPHA and HAS caused DNA damage at every nucleotide position without marked site preference. The damage was inhibited by free hydroxyl radical (-*OH) scavengers, catalase and deferoxamine mesilate, an iron chelating agent. These results suggest that the DNA damage was caused by -*OH generated via H(2)O(2) by both IPHA and HAS. In contrast, in the presence of Cu(II), IPHA frequently caused DNA damage at thymine. The Cu(II)-mediated DNA damage caused by IPHA was inhibited by catalase, methional and bathocuproine, a Cu(I)-specific chelator, suggesting the involvement of H(2)O(2) and Cu(I). These results suggest that the DNA damage induced by IPHA in the presence of Cu(II) was caused by a reactive oxygen species like the Cu(I)-hydroperoxo complex. On the other hand, HAS most frequently induced DNA damage at 5'-TG-3', 5'-GG-3' and 5'-GGG-3' sequences. Catalase and methional only partly inhibited the Cu(II)-mediated DNA damage caused by HAS, suggesting that the reactive oxygen species and another reactive species participate in this process. Formation of 8-oxodG by IPHA or HAS increased in the presence of metal ions. This study suggests that metal-mediated DNA damage caused by 2-NP metabolites plays an important role in the mutagenicity and the carcinogenicity of 2-NP.
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Impurities

1-Nitropropane
Record name 2-NITROPROPANE
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Color/Form

Colorless liquid

CAS No.

79-46-9
Record name 2-NITROPROPANE
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Melting Point

-135 °F (NTP, 1992), -91.3 °C, -91 °C, -135 °F
Record name 2-NITROPROPANE
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Record name 2-NITROPROPANE
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Record name 2-Nitropropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Nitropropane
Reactant of Route 2
2-Nitropropane
Reactant of Route 3
2-Nitropropane
Reactant of Route 4
2-Nitropropane
Reactant of Route 5
2-Nitropropane
Reactant of Route 6
2-Nitropropane
Customer
Q & A

Q1: How does 2-nitropropane exert its toxic effects?

A1: this compound's toxicity stems from its metabolism in the liver. While the exact mechanism is complex, research suggests that this compound is metabolized to reactive intermediates, including this compound anion and hydroxylamine-O-sulfonates. [, ] These intermediates can then react with cellular components, like DNA and RNA, causing damage that can contribute to cancer development. [, ]

Q2: What specific damage does this compound cause to DNA and RNA?

A2: Studies have identified several modifications caused by this compound and its metabolites, including increased levels of 8-hydroxyguanine in both DNA and RNA. [, , ] Additionally, it leads to the formation of unique modifications like 2-hydrazinohypoxanthine (N2-aminoguanine) in both DNA and RNA. [] These modifications disrupt the normal structure and function of nucleic acids, potentially contributing to carcinogenic effects. [, ]

Q3: Is there a difference in the way this compound affects males and females?

A3: Research suggests a sex difference in this compound's carcinogenicity, with males being more susceptible. [] This difference might be related to variations in the levels of oxidative DNA and RNA damage observed between sexes following this compound exposure. [] Female rats, for instance, exhibited significantly lower levels of 8-hydroxydeoxyguanosine and 8-hydroxyguanosine in their liver compared to males. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C3H7NO2, and its molecular weight is 89.09 g/mol.

Q5: Are there any spectroscopic data available for this compound?

A5: Yes, various spectroscopic techniques have been employed to characterize this compound. High-pressure Raman spectroscopy has been used to study its behavior under extreme conditions, revealing changes in its vibrational modes at high pressures. [, ] Nuclear magnetic resonance (NMR) spectroscopy, specifically 13C NMR, has been utilized to analyze the formation of adducts between this compound and amino acids, providing insights into its reactivity. [] Electron spin resonance (ESR) spectroscopy has been employed to detect and characterize radical intermediates formed during this compound reactions, shedding light on reaction mechanisms. [, ]

Q6: How does this compound behave under high pressure?

A6: High-pressure Raman spectroscopy studies on this compound have shown that its vibrational modes, particularly those associated with the nitro group (NO2), undergo significant shifts under extreme pressure. [] These findings suggest alterations in the electronic structure and bonding characteristics of this compound at high pressures. []

Q7: What is known about the stability of this compound?

A7: this compound can decompose under certain conditions. For instance, in the presence of nitric acid and additives like triethylamine, this compound undergoes decomposition at high pressures. [] This decomposition process is influenced by the nature of the additives and their interactions with this compound. []

Q8: Are there enzymes capable of degrading this compound?

A8: Yes, certain microorganisms possess enzymes that can degrade this compound. One such enzyme is this compound dioxygenase, which has been identified and characterized in organisms like Neurospora crassa, Hansenula mrakii, and Pseudomonas aeruginosa. [, , ]

Q9: How does this compound dioxygenase catalyze the degradation of this compound?

A9: this compound dioxygenase utilizes a flavin cofactor, either flavin mononucleotide (FMN) or flavin adenine dinucleotide (FAD), to catalyze the oxidation of this compound. [, , ] The enzyme exhibits a preference for the anionic form of this compound, propane-2-nitronate, and catalyzes its conversion to acetone and nitrite. [, ] The reaction mechanism involves the formation of a flavin semiquinone intermediate, a unique feature of this enzyme. []

Q10: What are the occupational exposure limits for this compound?

A11: The European Union has set a binding occupational exposure limit value (BOELV) for this compound at 5 ppm. [] This limit is intended to minimize the risk of adverse health effects, including cancer, in workers exposed to this chemical.

Q11: What are the known health effects of this compound exposure?

A12: this compound is primarily known for its hepatotoxicity, meaning it can cause liver damage. [] Exposure to high levels of this compound can lead to fulminant hepatic failure, a life-threatening condition. [] It is also classified as a probable human carcinogen based on animal studies showing its ability to cause liver cancer in rats. []

Q12: How is this compound typically measured in air samples?

A13: Gas chromatography (GC) coupled with various detectors is commonly used to quantify this compound in air samples. [, ] One method involves collecting air samples on solid sorbents like Chromosorb 106, followed by extraction with a solvent like ethyl acetate, and analysis by GC with a flame ionization detector (FID). [] This approach allows for the sensitive and selective determination of this compound in workplace air. []

Q13: Are there any specific methods for detecting this compound in cigarette smoke?

A14: Yes, an isotope dilution gas chromatography-tandem mass spectrometry (ID-GC-MS/MS) method has been developed and validated for the selective detection and quantification of this compound in mainstream cigarette smoke. [] This method involves collecting the vapor phase of cigarette smoke, extracting it with hexanes containing an isotopically labeled internal standard, and analyzing the purified extract using GC-MS/MS. [] This approach offers high sensitivity and selectivity, allowing for the accurate measurement of this compound levels in cigarette smoke. []

Q14: What is known about the environmental fate of this compound?

A15: While specific information on the environmental degradation of this compound is limited within the provided research, its use as a solvent raises concerns about its potential release into the environment. [] Further research is needed to fully understand its persistence, bioaccumulation potential, and overall impact on ecosystems.

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